molecular formula C8H15N3O B098665 [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea CAS No. 16983-60-1

[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea

Cat. No.: B098665
CAS No.: 16983-60-1
M. Wt: 169.22 g/mol
InChI Key: BEIIASFSBPBBLX-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea is an organic compound with the molecular formula C8H15N3O It is a derivative of 3-Penten-2-one, 3,4-dimethyl-, where the carbonyl group has been converted into a semicarbazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea typically involves the reaction of 3-Penten-2-one, 3,4-dimethyl- with semicarbazide hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone group back to the original carbonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the semicarbazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: 3-Penten-2-one, 3,4-dimethyl-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea involves its interaction with specific molecular targets. The semicarbazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-one, 3,4-dimethyl-: The parent compound without the semicarbazone group.

    3-Methyl-3-penten-2-one: An isomer with a different substitution pattern.

    3,4-Dimethyl-3-pentene-2-one: Another isomer with a different double bond position.

Uniqueness

[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea is unique due to the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This group allows the compound to form stable complexes with metal ions and participate in specific chemical reactions that are not possible with its parent compound or other isomers.

Properties

CAS No.

16983-60-1

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

[(E)-3,4-dimethylpent-3-en-2-ylideneamino]urea

InChI

InChI=1S/C8H15N3O/c1-5(2)6(3)7(4)10-11-8(9)12/h1-4H3,(H3,9,11,12)/b10-7+

InChI Key

BEIIASFSBPBBLX-JXMROGBWSA-N

SMILES

CC(=C(C)C(=NNC(=O)N)C)C

Isomeric SMILES

CC(=C(C)/C(=N/NC(=O)N)/C)C

Canonical SMILES

CC(=C(C)C(=NNC(=O)N)C)C

16983-60-1

Synonyms

3,4-Dimethyl-3-penten-2-one semicarbazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.